
3-Chloro-2-(methylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8ClNS and a molecular weight of 173.66 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis Applications
Synthesis of Sulfonated Oxindoles : Tong Liu, D. Zheng, and Jie Wu (2017) developed a facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide starting from anilines, leading to sulfonated oxindoles in good yields under mild conditions Tong Liu, D. Zheng, Jie Wu, 2017.
Ortho-Selective Chlorination : B. Vinayak et al. (2018) explored the use of 1-chloro-1,2-benziodoxol-3-one as a chlorinating and oxidizing agent for aniline derivatives, demonstrating efficient ortho-selective chlorination under aqueous conditions B. Vinayak, Pardhi Vishal Ravindrakumar, D. V. Ramana, M. Chandrasekharam, 2018.
Anion–π and Lone Pair–π Interactions : J. Costa and colleagues (2010) designed new 1,3,5-triazine-based ligands to study anion–π and lone pair–π interactions in coordination compounds, providing insights into the structural aspects of these interactions J. Costa, Adriana R. G. Castro, Roberta Pievo, O. Roubeau, B. Modec, B. Kozlevčar, S. Teat, P. Gamez, J. Reedijk, 2010.
Environmental and Material Science Applications
Degradation of Aniline Compounds : Z. Liu, H. Yang, Z. Huang, P. Zhou, and S. Liu (2002) investigated the degradation of aniline and its derivatives by a newly isolated Delftia sp. AN3, highlighting the potential for bioremediation of contaminated environments Z. Liu, H. Yang, Z. Huang, P. Zhou, S. Liu, 2002.
Electro-Emissive Devices : Bo Wang et al. (2020) constructed novel binary copolymer films using aniline and haloanilines for electro-emissive devices (EEDs), showing significant potential for applications in IR thermal control and dynamic camouflage Bo Wang, L. X. Zhang, Gaoping Xu, Lebin Wang, Mengyao Pan, Feifei Ren, Xi Chen, Xiaobai Li, Yao Li, 2020.
Mécanisme D'action
Safety and Hazards
3-Chloro-2-(methylsulfanyl)aniline is classified as dangerous according to the GHS05 and GHS07 hazard pictograms . It may be harmful if swallowed, toxic in contact with skin, cause skin irritation, cause serious eye damage, cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
3-chloro-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILPFRFCVIKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

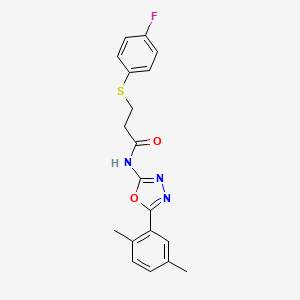
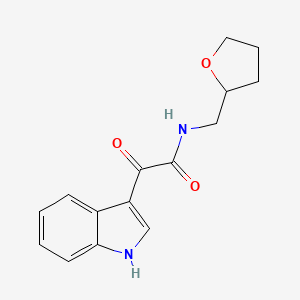
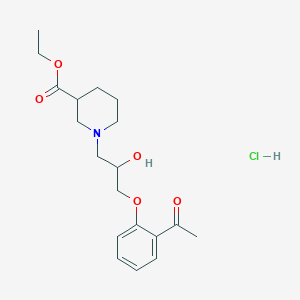
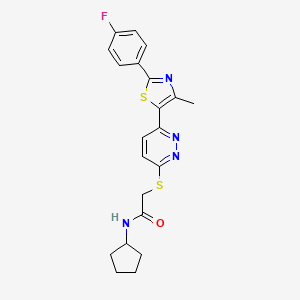
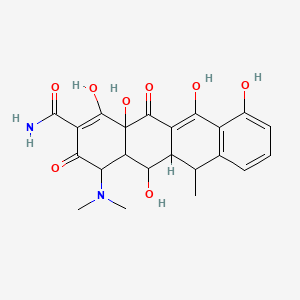
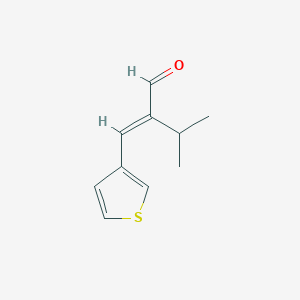
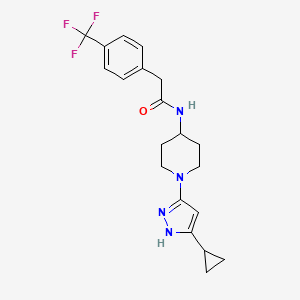
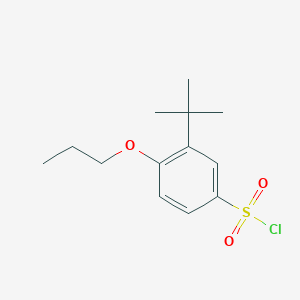

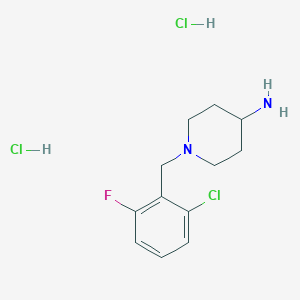
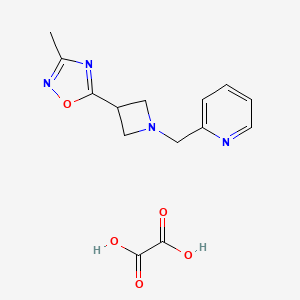
![methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2639346.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)